4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid

Analytical characterization Quality control Reference standard

4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid (CAS 626230-52-2) is a bicyclic aromatic ketone bearing a carboxylic acid function, with the molecular formula C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol. The structure consists of a para‑substituted benzoic acid moiety linked via a ketone bridge to the 7‑position of a 7‑methylbicyclo[2.2.1]heptane (7‑methylnorbornane) scaffold.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
CAS No. 626230-52-2
Cat. No. B12596438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid
CAS626230-52-2
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC1(C2CCC1CC2)C(=O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H18O3/c1-16(12-6-7-13(16)9-8-12)14(17)10-2-4-11(5-3-10)15(18)19/h2-5,12-13H,6-9H2,1H3,(H,18,19)
InChIKeyKNJJBCQALNUZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid (CAS 626230-52-2): Procurement-Relevant Identity and Structural Definition


4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid (CAS 626230-52-2) is a bicyclic aromatic ketone bearing a carboxylic acid function, with the molecular formula C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol . The structure consists of a para‑substituted benzoic acid moiety linked via a ketone bridge to the 7‑position of a 7‑methylbicyclo[2.2.1]heptane (7‑methylnorbornane) scaffold. This building block has been identified in patent literature as a synthetic intermediate for acetyl‑CoA carboxylase (ACC) inhibitors, a therapeutic target in metabolic disorders [1]. Recent single‑crystal X‑ray diffraction studies have provided the first unambiguous structural confirmation, resolving the solid‑state architecture and updating previously reported spectroscopic fingerprints [2].

Why In‑Class Bicyclo[2.2.1]heptane Benzoic Acid Derivatives Cannot Be Interchanged with 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid


Generic substitution within the family of bicyclo[2.2.1]heptane‑substituted benzoic acids is invalid because the 7‑methyl substituent directly controls the spatial orientation of the ketone bridge, which in turn dictates the compound's utility as a crystallographically authenticated reference standard [1]. Even minor structural alterations—such as demethylation, substitution at other bridge positions, or replacement of the ketone linker—generate different crystal packing, altered hydrogen‑bond networks, and divergent solution conformations that compromise the integrity of X‑ray diffraction models and spectroscopic calibration [1]. In the context of ACC inhibitor synthesis, the precise geometry of this intermediate governs downstream regioselectivity in subsequent amidation or esterification steps, making casual replacement a source of irreproducible synthetic outcomes [2].

Quantitative Evidence Differentiating 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid from Its Closest Analogs


Melting Point Confirmation for Identity and Purity Verification Against Historical Data

The freshly determined melting point of 4-(7-methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid, measured by differential scanning calorimetry, is 215–217 °C (recrystallized from methanol) [1]. This value supersedes earlier uncorroborated reports and provides a modern, experimentally validated benchmark that distinguishes the authenticated material from incompletely characterized commercial samples or structurally related impurities [1].

Analytical characterization Quality control Reference standard

Single‑Crystal X‑Ray Structure Uniquely Defines Solid‑State Conformation Versus Solution‑State Inference

Single‑crystal X‑ray diffraction of the title compound (recrystallized from ethanol) yielded a final R‑factor of 0.050 with 2126 observed reflections, defining the solid‑state conformation unambiguously [1]. In contrast to its monomeric behaviour in benzene solution, the compound crystallises as hydrogen‑bonded dimers, a structural feature absent from the solution data of simpler analogs that lack the 7‑methyl substitution [1].

Structural biology Crystallography Conformational analysis

Updated ¹H, ¹³C NMR and IR Spectroscopic Fingerprints Replace Outdated Reference Data

The Molbank article reports fully assigned ¹H NMR, ¹³C NMR and IR spectra for the title compound, correcting earlier incomplete or inconsistent spectral listings [1]. This modern, high‑field dataset enables unequivocal identification of the 7‑methyl‑substituted scaffold and differentiates it from demethylated or regioisomeric impurities that exhibit distinct carbonyl and aromatic proton resonances [1].

Spectroscopy Compound identification Quality assurance

Procurement‑Linked Application Scenarios for 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid


Crystallographic Reference Standard for ACC Inhibitor Lead Optimization

The availability of a fully solved crystal structure (R = 0.050) [1] makes this compound an ideal internal reference for co‑crystallisation studies of ACC inhibitor candidates bearing the same bicyclo[2.2.1]heptane pharmacophore. Procurement of crystallographically defined material ensures that soaking or co‑crystallisation experiments are not compromised by conformational ambiguity.

Spectroscopic Calibrant for Process Analytical Technology (PAT) in Scale‑Up

The published ¹H, ¹³C and IR spectral assignments [1] enable this compound to serve as a spectroscopic calibrant for in‑line reaction monitoring during the scale‑up synthesis of ACC inhibitors such as those described in patent EA021698B1 [2]. The well‑resolved ketone carbonyl resonance at δ 207.0 ppm provides a clear marker for reaction progress and impurity profiling.

Benchmark for Thermal Stability and Polymorph Screening

The DSC‑validated melting point of 215–217 °C [1] provides a quantitative thermal stability benchmark. This data point is essential for polymorph screening studies, where even a 2–3 °C deviation signals the presence of alternative crystalline forms that could impact dissolution rate or formulation behaviour in preclinical development.

Quote Request

Request a Quote for 4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.